molecular formula C21H16N4O4 B6004076 N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE

N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE

Cat. No.: B6004076
M. Wt: 388.4 g/mol
InChI Key: GDWWIULKFMLVBC-UHFFFAOYSA-N
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Description

N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with a unique structure that combines elements of indole and diazinane

Properties

IUPAC Name

N-phenyl-2-[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c26-18(22-14-6-2-1-3-7-14)12-25-11-13(15-8-4-5-9-17(15)25)10-16-19(27)23-21(29)24-20(16)28/h1-11H,12H2,(H,22,26)(H2,23,24,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWWIULKFMLVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE typically involves the reaction of indole derivatives with diazinane compounds under controlled conditions. One common method involves the use of phenyl isocyanate and indole-3-carboxaldehyde as starting materials. The reaction is carried out in an anhydrous solvent such as 1,4-dioxane at elevated temperatures (50-55°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole or diazinane moieties, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENYL-2-{3-[(2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]-1H-INDOL-1-YL}ACETAMIDE is unique due to its combination of indole and diazinane structures, which confer distinct chemical and biological properties

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